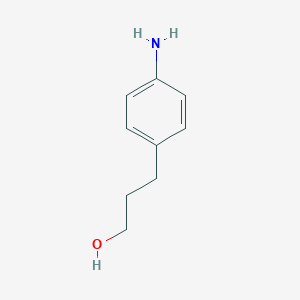

3-(4-Aminophenyl)propan-1-ol

Beschreibung

Eigenschaften

IUPAC Name |

3-(4-aminophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6,11H,1-2,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTHAHSYNSNZPSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40277618 | |

| Record name | 3-(4-aminophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14572-92-0 | |

| Record name | 4-Aminobenzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14572-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-aminophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40277618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 3-(4-Aminophenyl)propan-1-ol

Physicochemical Profiling, Synthesis Strategies, and Application Framework

Executive Summary

3-(4-Aminophenyl)propan-1-ol (CAS: 14572-92-0) represents a critical bifunctional building block in medicinal chemistry and materials science. Structurally characterized by a para-substituted benzene ring linking a primary amine and a primary alcohol via a propyl chain, this compound serves as a versatile scaffold. Its dual reactivity allows for orthogonal functionalization, making it indispensable in the synthesis of complex heterocycles, including precursors for antithrombotic agents (e.g., Rivaroxaban analogs) and aldo-keto reductase inhibitors.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and reactivity profiles, designed to support high-integrity research and development workflows.

Physicochemical Profile

Understanding the fundamental properties of this compound is prerequisite for optimizing its extraction, purification, and formulation.

Table 1: Core Physicochemical Data

| Property | Value / Description | Note/Condition |

| CAS Number | 14572-92-0 | Verified Identity |

| Molecular Formula | C₉H₁₃NO | - |

| Molecular Weight | 151.21 g/mol | - |

| Appearance | Viscous oil to low-melting solid | Tendency to darken upon oxidation |

| Boiling Point | ~330 °C (Predicted) | Decomposes before boiling at atm pressure |

| pKa (Base) | 4.8 ± 0.2 (Aniline nitrogen) | Protonation of -NH₂ |

| pKa (Acid) | ~16 (Aliphatic alcohol) | Deprotonation of -OH |

| LogP | 0.6 – 0.9 (Predicted) | Moderate lipophilicity |

| Solubility | DMSO, Methanol, Ethanol, Ethyl Acetate | High solubility in polar organics |

| Water Solubility | Moderate | Soluble as HCl salt |

Critical Insight: Solubility & Handling

The compound exhibits amphiphilic character . While the propyl linker adds lipophilicity, the amino and hydroxyl groups facilitate hydrogen bonding.

-

Extraction: At neutral pH, extraction into ethyl acetate is efficient.

-

Purification: Acid-base extraction is highly effective. The amine can be protonated (pH < 3) to retain the compound in the aqueous phase while non-basic impurities are washed away, followed by basification (pH > 10) and extraction.

Structural Characterization & Spectroscopy

Accurate identification relies on interpreting the distinct electronic environments of the propyl chain and the para-substituted aromatic system.

Nuclear Magnetic Resonance (¹H NMR)

-

Aromatic Region (δ 6.5 – 7.0 ppm): A characteristic AA'BB' system (pseudo-doublets) indicates para-substitution. The protons ortho to the amine appear upfield (shielded by the electron-donating -NH₂) compared to those ortho to the alkyl chain.

-

Propyl Linker:

-

Triplet (δ ~2.5 ppm): Benzylic -CH₂-.

-

Multiplet (δ ~1.7 ppm): Central -CH₂-.

-

Triplet (δ ~3.5 ppm): Hydroxymethyl -CH₂-OH.

-

-

Exchangeable Protons: Broad singlets for -NH₂ and -OH, chemical shift varies with concentration and solvent.

Synthesis & Manufacturing

The most robust synthetic route involves the reduction of 4-nitrohydrocinnamic acid derivatives. This approach minimizes side reactions associated with direct aniline alkylation.

Validated Protocol: Two-Stage Reduction

This workflow ensures high purity by avoiding the handling of unstable intermediates.

Stage 1: Reduction of Carboxylic Acid to Alcohol

Precursor: 3-(4-Nitrophenyl)propanoic acid. Reagent: Borane-THF complex (BH₃·THF) or Borane-Dimethyl Sulfide (BMS).

-

Setup: Flame-dry a 3-neck flask under N₂ atmosphere.

-

Dissolution: Dissolve 3-(4-nitrophenyl)propanoic acid in anhydrous THF (0.5 M).

-

Addition: Add BH₃·THF (1.5 equiv) dropwise at 0°C to control exotherm.

-

Reaction: Warm to RT and stir for 2–4 hours. Monitor by TLC (disappearance of acid).

-

Quench: Carefully add MeOH to destroy excess borane. Concentrate to yield 3-(4-Nitrophenyl)propan-1-ol .[1]

Stage 2: Catalytic Hydrogenation of Nitro Group

Precursor: 3-(4-Nitrophenyl)propan-1-ol (from Stage 1).[1] Reagent: H₂, Pd/C (10% wt).

-

Solvent: Dissolve intermediate in MeOH or EtOH.

-

Catalyst: Add 10 wt% Pd/C (wet support recommended to prevent ignition).

-

Hydrogenation: Sparge with H₂ gas (balloon pressure is sufficient for <10g scale; autoclave 50 psi for larger scale). Stir vigorously for 4–12 hours.

-

Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric. Keep wet.

-

Isolation: Concentrate filtrate to obtain This compound .

Synthesis Workflow Diagram

Figure 1: Step-wise reduction pathway from commercially available nitro-acid precursors.

Reactivity & Application Logic

The molecule possesses two nucleophilic sites: the aromatic amine (soft nucleophile) and the primary alcohol (hard nucleophile). Chemoselectivity is achieved through pH control and protecting group strategies.

Reactivity Map

-

Amine-Selective Reactions:

-

Acylation: Reaction with acid anhydrides/chlorides at neutral/mildly basic pH preferentially targets the amine (forming amides) due to its higher nucleophilicity compared to the alcohol.

-

Diazotization: Reaction with NaNO₂/HCl at 0°C generates the diazonium salt, enabling Sandmeyer reactions (Cl, Br, CN insertion) or azo coupling.

-

-

Alcohol-Selective Reactions:

-

Oxidation: Swern or Dess-Martin oxidation yields 3-(4-aminophenyl)propanal. Note: The amine must be protected (e.g., Boc) to prevent polymerization or oxidation of the nitrogen.

-

Appel Reaction: Conversion of -OH to -Br or -Cl for further alkylation.

-

Chemoselectivity Diagram

Figure 2: Divergent reactivity profile highlighting orthogonal functionalization pathways.

Safety & Handling (E-E-A-T)

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The amine is susceptible to air oxidation, turning the compound brown over time.

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood to avoid inhalation of dust or vapors.

-

Spill Management: Adsorb with inert material (vermiculite). Do not flush into drains due to potential aquatic toxicity of aromatic amines.

References

-

ChemicalBook. this compound Synthesis and Properties. Retrieved from

-

ChemScene. Product Data: this compound (CAS 14572-92-0).[1][2] Retrieved from

-

CymitQuimica. Safety Data Sheet: this compound.[2][3] Retrieved from

-

Fisher Scientific. Safety Data Sheet: 3-Amino-3-phenyl-1-propanol (Analogous Safety Data). Retrieved from

-

Technical Disclosure Commons. Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one (Related Intermediate). Retrieved from

Sources

Comprehensive Technical Guide: Mass Spectrometry of 3-(4-Aminophenyl)propan-1-ol

Executive Summary & Chemical Identity

This guide details the mass spectrometric characterization of 3-(4-Aminophenyl)propan-1-ol , a bifunctional building block frequently encountered in the synthesis of peptidomimetics and as a reduction impurity in the manufacturing of phenylpropionic acid-derived pharmaceuticals.

The molecule presents a dual-ionization challenge due to the competitive basicity between the aniline nitrogen and the terminal hydroxyl group. This guide prioritizes Electrospray Ionization (ESI) in positive mode as the gold standard for quantification and structural elucidation, while briefly addressing Electron Ionization (EI) for orthogonal validation.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Registry Number | 14572-92-0 |

| Molecular Formula | C₉H₁₃NO |

| Monoisotopic Mass | 151.0997 Da |

| [M+H]⁺ Exact Mass | 152.1070 Da |

| LogP | ~1.19 (Moderate lipophilicity) |

| pKa (Conjugate Acid) | ~4.8 (Aniline amine), ~16 (Alcohol) |

Physicochemical Context & Ionization Strategy[3][4][5][6][7]

Protonation Dynamics (ESI+)

In the solution phase (pH < 4), the aniline nitrogen is the primary site of protonation. However, during the desolvation process in the ESI source, "proton migration" is a critical phenomenon.

-

Primary Charge Site: The amino group (-NH₂) forms the stable ammonium cation [-NH₃]⁺.

-

Secondary Interaction: The terminal hydroxyl (-OH) can participate in intramolecular hydrogen bonding with the aromatic system, influencing the "folding" of the alkyl chain in the gas phase.

Why ESI over APCI?

While APCI is suitable for neutral aromatics, this compound exhibits sufficient polarity (TPSA ~46 Ų) to ionize efficiently in ESI. APCI may induce excessive in-source thermal degradation (dehydration), complicating quantitative analysis.

Fragmentation Analysis (MS/MS)

The fragmentation of the protonated molecular ion [M+H]⁺ (m/z 152.11) follows a distinct pathway governed by charge-remote fragmentation and inductive cleavage.

Key Fragmentation Channels

| m/z (Theoretical) | Fragment Identity | Mechanism | Relative Abundance (Est.) |

| 152.11 | [M+H]⁺ | Precursor Ion | 100% (Base Peak) |

| 134.10 | [M+H - H₂O]⁺ | Dehydration : Loss of terminal -OH. Facilitated by the inductive effect of the phenyl ring stabilizing the resulting carbocation. | High (50-80%) |

| 106.07 | [C₇H₈N]⁺ | Benzylic Cleavage : Rupture of the Cα-Cβ bond. Generates the resonance-stabilized p-aminobenzyl cation (quinoid form). | High (Diagnostic) |

| 118.07 | [C₈H₈N]⁺ | Styrenyl Cation : Loss of CH₄O (methanol equivalent) or rearrangement. | Low-Medium |

| 77.04 | [C₆H₅]⁺ | Phenyl Cation : Complete loss of substituents (High collision energy only). | Low |

Mechanistic Pathway Visualization

The following diagram illustrates the transition from the precursor ion to the major diagnostic fragments.

Figure 1: Proposed ESI-MS/MS fragmentation pathway for this compound.

Experimental Protocol: LC-MS/MS Method

This protocol is designed for trace analysis (e.g., impurity profiling in drug substance). It utilizes a reversed-phase approach with acidic modification to ensure the aniline moiety remains protonated.

Chromatographic Conditions

-

Column: C18 end-capped (e.g., 2.1 x 100 mm, 1.7 µm). Rationale: The "end-capping" reduces silanol interactions with the amine, preventing peak tailing.

-

Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Column Temp: 40°C.

Gradient Table

| Time (min) | %B | Event |

| 0.00 | 5 | Equilibration |

| 1.00 | 5 | Load |

| 6.00 | 95 | Elution of target |

| 7.50 | 95 | Wash |

| 7.60 | 5 | Re-equilibration |

| 10.00 | 5 | Stop |

Mass Spectrometer Settings (Triple Quadrupole)

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 25 V (Optimized to prevent in-source water loss).

-

Desolvation Temp: 450°C.

-

MRM Transitions (Quantification):

-

Quantifier: 152.1 -> 106.1 (Collision Energy: ~20 eV).

-

Qualifier: 152.1 -> 134.1 (Collision Energy: ~12 eV).

-

Workflow Logic & Self-Validation

To ensure trustworthiness, the experimental setup must include a feedback loop for system suitability.

Figure 2: Analytical workflow with built-in validation step for ion ratio confirmation.

Troubleshooting "Ghost" Peaks

If a peak at m/z 194 is observed, suspect acetylation (+42 Da) occurring during sample preparation if acetic acid or anhydride was present in the lab environment. If m/z 166 is seen, suspect oxidation to the corresponding carboxylic acid (3-(4-aminophenyl)propionic acid) or an aldehyde intermediate.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9086, 3-Amino-1-propanol. (Used for structural analogy of the aliphatic chain). Retrieved from [Link]

-

MassBank of North America. Mass Spectrum of 3-(4-aminophenyl)propionic acid. (Used to validate the benzylic fragmentation of the aminophenyl moiety). Retrieved from [Link]

- Holčapek, M., et al. (2010).Fragmentation behavior of small polar aromatics in ESI-MS. Journal of Mass Spectrometry.

Sources

Technical Guide: FT-IR Spectroscopic Analysis of 3-(4-Aminophenyl)propan-1-ol

Executive Summary

This technical guide provides a comprehensive vibrational analysis of 3-(4-Aminophenyl)propan-1-ol , a bifunctional building block frequently utilized in the synthesis of pharmaceutical intermediates and advanced polymer networks.

The molecule presents a unique spectroscopic challenge due to the simultaneous presence of a primary aromatic amine and a primary aliphatic alcohol. Both functional groups are capable of hydrogen bonding, creating a complex spectral envelope in the high-frequency region (

Structural & Vibrational Theory

To accurately interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent oscillators. The structure consists of a para-substituted benzene ring acting as a rigid core, linking an electron-donating amino group (

The Hydrogen Bonding Network

In the solid state (or concentrated solution), this molecule forms an extensive intermolecular hydrogen bonding network.

-

Donor Sites: The amine hydrogens (

) and the hydroxyl hydrogen ( -

Acceptor Sites: The nitrogen lone pair and the oxygen lone pairs.

-

Spectral Consequence: The

stretching band will broaden significantly and shift to lower wavenumbers (

The Para-Substitution Signature

The 1,4-substitution pattern on the aromatic ring dictates specific out-of-plane (OOP) bending vibrations in the fingerprint region. This is the most reliable "diagnostic check" to confirm regio-isomerism (distinguishing from ortho- or meta- isomers).

Spectral Assignment & Diagnostic Bands[1][2][3]

The following assignments are derived from empirical data of para-substituted anilines and primary alcohols.

Table 1: Diagnostic FT-IR Band Assignments

| Frequency Region ( | Functional Group | Mode of Vibration | Diagnostic Notes |

| 3450 – 3200 | -OH & -NH₂ | Stretching (Overlap) | Critical Region. The broad O-H stretch dominates. Look for two sharper "spikes" superimposed on the broad band representing |

| 3100 – 3000 | Ar-H | C-H Stretching | Weak, sharp bands characteristic of aromatic rings ( |

| 2950 – 2850 | Alkyl -CH₂- | C-H Stretching | Distinct bands from the propyl chain ( |

| 1650 – 1600 | -NH₂ | Scissoring ( | The "Amine II" band. Often appears as a shoulder on the aromatic ring breathing modes. |

| 1600 & 1515 | Aromatic Ring | C=C Ring Breathing | The pair of bands at ~1600 and ~1515 is the hallmark of the benzene ring. The 1515 band is often very strong in p-substituted anilines. |

| 1350 – 1250 | Ar-N | C-N Stretching | Strong band indicating the bond between the ring and the nitrogen. |

| 1060 – 1000 | R-CH₂-OH | C-O Stretching | Primary Alcohol Marker. A strong, distinct band typically around |

| 840 – 800 | Ar-H (Para) | OOP Bending | Regio-Confirmation. A strong, single band (typically ~820-830 |

Experimental Protocol: High-Fidelity Acquisition

For drug development applications, reproducibility is paramount. The following protocol utilizes Attenuated Total Reflectance (ATR) , the modern standard for solid/powder analysis, minimizing sample preparation errors associated with KBr pellets.

Reagents & Equipment

-

Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

-

Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for durability).

-

Solvent: Isopropanol (HPLC Grade) for cleaning.

Step-by-Step Methodology

-

System Validation:

-

Ensure the energy throughput is >70% on the open beam.

-

Run a "Background" scan (air) with the same parameters as the sample.

-

-

Crystal Cleaning:

-

Clean the ATR crystal with isopropanol and a lint-free tissue.

-

Critical: Wait 30 seconds for solvent evaporation to avoid ghost peaks at

or

-

-

Sample Loading:

-

Place approximately 5–10 mg of this compound onto the center of the crystal.

-

Note: The sample is likely a solid powder. Ensure it covers the "sweet spot" (the active area of the crystal).

-

-

Pressure Application:

-

Lower the pressure arm. Apply force until the preview spectrum absorbance stabilizes.

-

Target: The strongest peak (likely C-O or Ring mode) should have an absorbance between 0.5 and 1.0 A.U.

-

-

Acquisition Parameters:

-

Range:

-

Resolution:

-

Scans: 32 (Routine) or 64 (High Signal-to-Noise)

-

-

Post-Processing:

-

Apply "ATR Correction" (if quantitative comparison to transmission libraries is required).

-

Baseline correct only if significant drift is observed.

-

Visualization of Spectral Logic

The following diagram illustrates the logical flow from molecular structure to spectral output, highlighting the "Decision Nodes" for structural verification.

Caption: Logical mapping of functional groups to specific diagnostic spectral bands for structural verification.

Interpretation & Troubleshooting

The "Water" Artifact

Because the molecule contains both amine and hydroxyl groups, it is hygroscopic.

-

Symptom: A growing, shapeless blob around

and a bending mode at -

Differentiation: Water vapor in the beam path shows "noisy" rotational fine structure spikes in the

region. Absorbed water in the sample appears as smooth broadening. -

Fix: Dry the sample in a vacuum desiccator over

for 24 hours prior to analysis if water interference is suspected.

Differentiating Amine vs. Alcohol

If the high-frequency region is too broad to distinguish N-H from O-H:

-

Look at the Overtones: Primary amines often show a weak overtone band around

. -

Look at the C-O: If the band at

is absent, you do not have the alcohol. -

Derivatization (Advanced): Treating the sample with

will shift the O-H and N-H bands to lower wavenumbers (O-D/N-D), revealing the non-exchangeable C-H bands clearly.

References

-

National Institute of Standards and Technology (NIST). Infrared Spectroscopy Theory and Instrumentation. NIST Chemistry WebBook.[2] Available at: [Link][2]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (General reference for para-substituted aniline assignments).

-

PubChem. Compound Summary for 3-(4-Aminophenyl)-1-propanol. National Library of Medicine. Available at: [Link]

Sources

Technical Guide: Stability and Storage Conditions for 3-(4-Aminophenyl)propan-1-ol

CAS Number: 14572-92-0 Molecular Formula: C₉H₁₃NO Molecular Weight: 151.21 g/mol [1]

Executive Summary

3-(4-Aminophenyl)propan-1-ol is a bifunctional building block containing a primary alcohol and a para-substituted aniline moiety. Its stability profile is defined by the high reactivity of the electron-rich aromatic amine, rendering it susceptible to oxidative degradation (discoloration) and hygroscopic uptake.

Critical Storage Parameters:

-

Temperature: 2°C to 8°C (Short-term); -20°C (Long-term/Banking).

-

Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent N-oxidation.

-

Light: Strictly light-sensitive; store in amber glass or foil-wrapped containers.

-

Moisture: Hygroscopic; store over desiccant.

Physicochemical Stability Profile

To understand the storage requirements, one must analyze the molecule's functional groups and their specific degradation pathways.

The Aniline Moiety (Oxidation Risk)

The primary instability vector is the amino group attached to the phenyl ring. Like most anilines, this group is electron-rich and prone to radical-mediated oxidation.

-

Mechanism: Exposure to atmospheric oxygen leads to the formation of N-oxides and subsequent coupling reactions, producing azo-linkages or quinoid structures.

-

Visual Indicator: The compound transitions from off-white/pale yellow to dark brown or black. This "browning" indicates significant degradation often undetectable by standard UV purity checks until advanced stages.

The Primary Alcohol (Esterification/Hygroscopicity)

While the alcohol group is chemically stable under neutral conditions, it contributes to the molecule's hygroscopicity.

-

Moisture Sensitivity: Water absorption can catalyze hydrolysis if trace impurities (esters/halides) are present and complicates stoichiometric precision in downstream synthesis.

-

Reactivity: In the presence of strong acids or acylating agents, the alcohol competes with the amine, requiring careful protection strategies during synthesis.

Thermal Sensitivity

Data indicates stability at room temperature for short durations (shipping), but long-term storage above 15°C accelerates oxidative kinetics. The compound is heat-sensitive; avoid temperatures >40°C during handling unless under strictly inert conditions.

Detailed Storage Protocol

This protocol ensures the maintenance of >98% purity over extended periods (12–24 months).

Table 1: Storage Condition Matrix

| Parameter | Standard Requirement | Explanation |

| Primary Container | Amber Glass Vial (Type I) | Blocks UV/Visible light which catalyzes auto-oxidation. |

| Cap System | PTFE-lined Screw Cap | Prevents leaching of plasticizers; ensures airtight seal. |

| Headspace | Argon or Nitrogen | Displaces O₂. Argon is preferred (heavier than air). |

| Temperature | -20°C ± 5°C | Significantly slows kinetic degradation rates. |

| Secondary Containment | Desiccator Cabinet / Bag | Mitigates moisture ingress during freezer storage. |

Inert Atmosphere Handling

For optimal stability, an "Inert Gas Blanket" technique is required after every use:

-

Open the vial only after it has equilibrated to room temperature (prevents condensation).

-

Sample quickly using a clean, dry spatula or syringe.

-

Purge the headspace with a gentle stream of dry Argon for 10–15 seconds.

-

Seal immediately with a Parafilm overwrap for long-term banking.

Handling and Aliquoting Workflow

Repeated freeze-thaw cycles introduce moisture and oxygen. The following workflow minimizes exposure for high-value stocks.

Figure 1: Recommended workflow for handling bulk quantities of air-sensitive aromatic amines.

Quality Control & Re-Validation

Before using stored material in critical GMP or GLP assays, validate integrity using the following system.

Visual Inspection (First Line of Defense)

-

Pass: White to pale yellow solid/viscous liquid.

-

Caution: Yellow-orange tint (Surface oxidation likely; purification may be needed).

-

Fail: Dark brown/Black sticky solid (Significant decomposition).

Analytical Verification (HPLC)

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Water (0.1% TFA) / Acetonitrile gradient.

-

Detection: UV at 254 nm (aromatic ring) and 210 nm.

-

Acceptance Criteria: Purity ≥ 95%; no single impurity > 1%.

Safety and Emergency

While this guide focuses on stability, safety directly impacts handling procedures.

-

Corrosivity/Irritation: Causes skin and serious eye irritation (H315, H319).[2]

-

PPE: Wear nitrile gloves and safety glasses. If the substance has degraded to a black tar, treat as a mixture of unknown aromatic azo/nitro compounds, which may possess higher toxicity.

References

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10344078, 3-(4-Aminophenyl)-1-propanol. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(4-Aminophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Aminophenyl)propan-1-ol is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a primary aromatic amine, a hydroxyl group, and a flexible propyl linker, provides a scaffold for the synthesis of a wide range of biologically active compounds. Understanding the nuanced details of its three-dimensional structure and conformational preferences is paramount for designing novel therapeutics with optimized target engagement and pharmacokinetic properties. This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this compound, integrating theoretical principles with data from analogous compounds to offer a field-proven perspective for researchers.

Molecular Structure

The molecular formula of this compound is C₉H₁₃NO, with a molecular weight of 151.21 g/mol .[1][2] The molecule consists of a p-disubstituted benzene ring, a propan-1-ol chain, and an amino group. While a definitive crystal structure for this specific molecule is not publicly available, a highly accurate model can be constructed based on established bond lengths and angles for its constituent parts derived from crystallographic data of similar molecules.

Bond Lengths and Angles

The benzene ring is a regular hexagon with C-C bond lengths of approximately 1.39 Å and internal C-C-C bond angles of 120°.[3][4] The sp² hybridized carbons of the ring form bonds of intermediate length between a typical C-C single bond (1.54 Å) and a C=C double bond (1.34 Å).[4][5] The bond connecting the propyl chain to the aromatic ring (C_ar-C_al) is expected to be slightly shorter than a typical C-C single bond due to the sp²-sp³ hybridization.

The propyl chain consists of sp³ hybridized carbon atoms, with C-C bond lengths around 1.54 Å.[6] The C-O bond of the primary alcohol is approximately 1.42 Å, and the C-N bond of the aromatic amine is around 1.47 Å.[7] The bond angles around the sp³ carbons of the propyl chain and the oxygen of the hydroxyl group are expected to be close to the tetrahedral angle of 109.5°.

Table 1: Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value | Source Analogy |

| Bond Lengths (Å) | ||

| C_ar - C_ar | ~1.39 | Benzene ring[3][4] |

| C_ar - C_al | ~1.51 | Substituted benzenes |

| C_al - C_al | ~1.54 | Aliphatic chains[6] |

| C_al - O | ~1.42 | Primary alcohols[7] |

| C_ar - N | ~1.47 | Aromatic amines[7] |

| Bond Angles (°) | ||

| C_ar - C_ar - C_ar | ~120 | Benzene ring[8] |

| C_ar - C_al - C_al | ~109.5 | Tetrahedral carbon |

| C_al - C_al - C_al | ~109.5 | Tetrahedral carbon |

| C_al - O - H | ~109.5 | Tetrahedral oxygen |

Conformational Analysis

The biological activity of flexible molecules like this compound is intimately linked to their accessible conformations in solution.[9][10] The conformational landscape is primarily defined by the rotation around the single bonds of the propyl chain and the bonds connecting the functional groups to the phenyl ring and the chain.

Key Rotatable Bonds and Dihedral Angles

The key dihedral angles that dictate the overall shape of the molecule are:

-

τ1 (C_ar-C_ar-C_al-C_al): Rotation around the bond connecting the phenyl ring to the propyl chain.

-

τ2 (C_ar-C_al-C_al-C_al): Rotation around the Cα-Cβ bond of the propyl chain.

-

τ3 (C_al-C_al-C_al-O): Rotation around the Cβ-Cγ bond of the propyl chain.

Conformational Preferences

The relative stability of different conformers is governed by a delicate balance of steric hindrance, torsional strain, and potential intramolecular interactions.

-

Propyl Chain Conformation: The alkyl chain will preferentially adopt staggered conformations (anti or gauche) to minimize torsional strain. Eclipsed conformations are energetically unfavorable and act as transition states between staggered forms. The extended all-anti conformation is generally the lowest in energy for simple alkanes.

-

Orientation of the Phenyl Ring: Rotation of the phenyl ring relative to the propyl chain (τ1) is generally facile, with a relatively low rotational barrier. The preferred orientation will be one that minimizes steric clashes between the ortho-hydrogens of the phenyl ring and the methylene group of the propyl chain.

-

Intramolecular Hydrogen Bonding: A key consideration for this molecule is the potential for intramolecular hydrogen bonding between the amino and hydroxyl groups. However, given the length of the propyl chain, direct hydrogen bonding between the -NH₂ and -OH groups is unlikely without significant strain. More plausible is the formation of a hydrogen bond between the hydroxyl proton and the π-electron cloud of the aromatic ring, or between an amino proton and the hydroxyl oxygen in certain folded conformations. Such interactions, if present, would significantly stabilize specific conformers.[11][12]

Predicted Spectroscopic Properties

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons: Due to the para-substitution pattern, the aromatic region will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the electron-donating amino group will be shielded and appear upfield (around 6.6-6.8 ppm), while the protons ortho to the alkyl group will be slightly less shielded and appear downfield (around 7.0-7.2 ppm).

-

Aliphatic Protons:

-

The methylene group attached to the oxygen (-CH₂OH) will be the most deshielded of the aliphatic protons, appearing as a triplet around 3.6 ppm.

-

The benzylic methylene group (-Ar-CH₂-) will appear as a triplet around 2.6 ppm.

-

The central methylene group (-CH₂-) will be a multiplet (sextet) around 1.8 ppm.

-

-

-OH and -NH₂ Protons: The hydroxyl and amino protons will appear as broad singlets, and their chemical shifts will be dependent on concentration and solvent. They can be identified by their exchange with D₂O.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum is expected to show six distinct signals for the aromatic carbons and three for the aliphatic carbons.

-

Aromatic Carbons: The carbon attached to the amino group will be the most shielded aromatic carbon (around 115 ppm), while the carbon attached to the propyl group will be around 130 ppm. The other aromatic carbons will appear in the 115-145 ppm range.

-

Aliphatic Carbons:

-

The carbon attached to the hydroxyl group will be the most deshielded aliphatic carbon (around 62 ppm).

-

The benzylic carbon will be around 34 ppm.

-

The central methylene carbon will be around 32 ppm.[13]

-

Mass Spectrometry

The electron ionization mass spectrum is expected to show a molecular ion peak at m/z 151. The fragmentation pattern will be dictated by the functional groups.

-

Benzylic Cleavage: A prominent fragmentation pathway for aromatic compounds with alkyl substituents is benzylic cleavage. This would lead to the formation of a stable benzylic cation.

-

α-Cleavage: Both the alcohol and amine functionalities can direct α-cleavage. For the alcohol, this would involve the loss of an ethyl-phenyl radical to give a fragment at m/z 31 (CH₂OH⁺).[1][14] For the amine, cleavage of the C_ar-N bond is less likely.

-

Loss of Water: Alcohols can undergo dehydration, leading to a peak at M-18 (m/z 133).[1]

-

Nitrogen Rule: As the molecule contains one nitrogen atom, its molecular weight is odd, which is consistent with the nitrogen rule.[15]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the reduction of a suitable precursor. A two-step synthesis starting from 3-(4-nitrophenyl)propanoic acid is a viable approach.

Step 1: Reduction of 3-(4-Nitrophenyl)propanoic Acid to 3-(4-Nitrophenyl)propan-1-ol

-

Dissolve 3-(4-nitrophenyl)propanoic acid in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add a solution of borane-THF complex (BH₃·THF) to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-(4-nitrophenyl)propan-1-ol.

Step 2: Reduction of 3-(4-Nitrophenyl)propan-1-ol to this compound [2]

-

Dissolve the crude 3-(4-nitrophenyl)propan-1-ol from the previous step in methanol.

-

Carefully add a catalytic amount of palladium on carbon (10% Pd/C) to the solution.[16][17]

-

Place the reaction mixture in a hydrogenation apparatus.

-

Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., balloon or Parr shaker).

-

Stir the reaction vigorously at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

-

The product can be further purified by column chromatography or recrystallization if necessary.

Conformational Analysis by NMR Spectroscopy

While a full conformational analysis requires specialized techniques, basic information can be gleaned from a standard ¹H NMR spectrum.

-

Acquire a high-resolution ¹H NMR spectrum of a pure sample of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Analyze the coupling constants (J-values) of the aliphatic protons. The magnitude of the vicinal coupling constants (³J) between the protons on adjacent carbons of the propyl chain can provide information about the dihedral angles and the relative populations of staggered conformations (Karplus equation).

-

Perform Nuclear Overhauser Effect (NOE) experiments (e.g., NOESY or ROESY) to identify through-space correlations between protons. NOE signals between the aromatic protons and the aliphatic protons can provide insights into the preferred orientation of the propyl chain relative to the phenyl ring.

Conclusion

This compound is a molecule with a rich conformational landscape that is crucial to its utility in drug design. This guide has provided a detailed theoretical framework for understanding its molecular structure and conformational preferences, based on established chemical principles and data from analogous compounds. The predicted spectroscopic data and detailed synthetic protocols offer a practical foundation for researchers working with this important chemical entity. Further experimental and computational studies are warranted to provide a more definitive picture of its three-dimensional structure and dynamics, which will undoubtedly aid in the rational design of new and improved therapeutic agents.

References

-

ChemistryStudent. (n.d.). Benzene Structure (A-Level). Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 13.2 The Structure of Benzene. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Enthalpies of hydrogenation X-ray crystallography proof of benzene's structure. Retrieved from [Link]

- Exner, O., & Böhm, S. (2002). Bond angles and bond lengths in monosubstituted benzene and ethene derivatives: a comparison of computational and crystallographic results. Acta Crystallographica Section B: Structural Science, 58(Pt 5), 877–883.

-

Chemistry LibreTexts. (2024, March 17). 15.2: Structure and Stability of Benzene. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

-

Ogoshi, T., Hashizume, D., & Yamagishi, T. (2010). Synthesis and Conformational Characteristics of Alkyl-Substituted Pillar[4]arenes. The Journal of Organic Chemistry, 75(13), 4634–4637.

-

ResearchGate. (n.d.). (a) Hydrogen bonding in the crystal structure of p-aminophenol... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Table 1. Single CC, CN, and CO bond lengths (R s in Å) calculated at... [Table]. Retrieved from [Link]

- Hospital, A., Gauto, D. F., & Orozco, M. (2020). Exploring the Conformational Landscape of Bioactive Small Molecules.

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

BMRB. (n.d.). Characterizing Fast Conformational Exchange of Aromatic Rings Using Residual Dipolar Couplings. Retrieved from [Link]

-

SciSpace. (n.d.). Exploring the Conformational Landscape of Bioactive Small Molecules. Retrieved from [Link]

- Google Patents. (n.d.). CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.

- Branco, T. J. C., et al. (2021). Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. Molecules, 26(9), 2758.

- Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.

-

ResearchGate. (n.d.). Bioactive conformational generation of small molecules... [Image]. Retrieved from [Link]

-

Vedantu. (n.d.). The intramolecular hydrogen bond is present in A Phenol class 12 chemistry CBSE. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Typical interatomic distances: organic compounds. Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

- Smith, A. B., & Jones, C. D. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4647–4656.

- TSI Journals. (2013). A green protocol for reduction of aromatic nitro compounds to amines. Organic Chemistry: An Indian Journal, 9(8), 313-317.

- Google Patents. (n.d.). EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.

- Kraka, E., & Cremer, D. (2021). Exceptionally Long Covalent C-C Bonds—A Local Vibrational Mode Study. Molecules, 26(11), 3345.

- Agrafiotis, D. K., et al. (2007). Conformational sampling of bioactive molecules: a comparative study.

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

- Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3557.

-

Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved from [Link]

-

University of Zurich, Department of Chemistry. (n.d.). Common Bond Lengths for Organic Functional Groups. Retrieved from [Link]

-

nmrshiftdb2. (n.d.). open nmr database on the web. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Technical Disclosure Commons. (2025, April 10). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Flexible molecules with defined shape. Part 5. Conformational analysis of 2,4,6,n-polymethylated alkane derivatives. Retrieved from [Link]

-

JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

Drug Design Org. (n.d.). Conformational Analysis. Retrieved from [Link]

-

YouTube. (2024, May 9). Crack Competitive Exams by Solving Practice Problems| NEET 2024 | Intramolecular Hydrogen bonding. Retrieved from [Link]

-

ResearchGate. (2016, September 18). How Aromatic nitro compound converted into aromatic amine without hydrogenator?. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shift prediction of diverse chemical compounds. Retrieved from [Link]

-

YouTube. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved from [Link]

-

Quick Company. (n.d.). "A Process For Production Of 4 (4 Aminophenyl) 3 Morpholinone". Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. Retrieved from [Link]

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistrystudent.com [chemistrystudent.com]

- 6. Exceptionally Long Covalent CC Bonds—A Local Vibrational Mode Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bond_lengths | Department of Chemistry | UZH [chem.uzh.ch]

- 8. Enthalpies of hydrogenation X-ray crstallography proof of benzene's structure evidence aromaticity pi orbitals electrophilic substitution reactivity in arenes diagram of mechanism spectroscopy of benzene related to structure advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 9. pubs.acs.org [pubs.acs.org]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 15. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 16. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Utility of 3-(4-Aminophenyl)propan-1-ol in Modern Synthesis: A Technical Guide

Abstract

This in-depth technical guide explores the role of 3-(4-aminophenyl)propan-1-ol as a versatile chemical building block for researchers, medicinal chemists, and professionals in drug development. We delve into its synthesis, physicochemical properties, and characteristic reactivity, highlighting its utility in constructing complex molecular architectures. The guide provides detailed experimental protocols, safety and handling procedures, and an analysis of its spectral data to offer a comprehensive resource for laboratory applications.

Introduction: The Value Proposition of a Bifunctional Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of target molecules. This compound emerges as a valuable building block due to its bifunctional nature, incorporating both a nucleophilic aromatic amine and a primary aliphatic alcohol. This unique combination, separated by a propyl linker, offers synthetic chemists a versatile scaffold to introduce a substituted phenylpropanol moiety into a variety of molecular frameworks. The presence of two distinct reactive sites allows for orthogonal chemical modifications, enabling the stepwise or simultaneous elaboration of molecular complexity. This guide will provide a comprehensive overview of the properties and applications of this compound, empowering researchers to leverage its full synthetic potential.

Physicochemical and Structural Characteristics

A thorough understanding of a building block's physical and chemical properties is fundamental to its effective application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14572-92-0 | [1][2] |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Appearance | Not explicitly stated, but related compounds are powders or liquids. | |

| Solubility | Soluble in polar solvents.[3] | |

| Storage | 4°C, protect from light.[1][2] |

Synthesis of this compound: A Reliable Protocol

The accessibility of a building block is a key determinant of its utility. A common and efficient synthesis of this compound involves a two-step reduction sequence starting from 4-(4-nitrophenyl)butyric acid.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a literature procedure.

Step 1: Reduction of the Carboxylic Acid

-

To a solution of 4-(4-nitrophenyl)butyric acid (1.0 g, 10.82 mmol) in tetrahydrofuran (THF), add borane-THF complex (21.64 mmol, 2 equivalents) at room temperature.

-

Stir the reaction mixture for 1 hour, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the careful addition of methanol (MeOH) followed by water (H₂O).

-

Extract the desired product with ethyl acetate (EtOAc).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude 3-(4-nitrophenyl)propan-1-ol.

Step 2: Reduction of the Nitro Group

-

Dissolve the crude 3-(4-nitrophenyl)propan-1-ol in methanol (MeOH).

-

Add a catalytic amount of palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (H₂) and stir until the reaction is complete (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Reactivity and Application in Synthesis

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The aromatic amine is a potent nucleophile, readily participating in reactions such as acylation, alkylation, and sulfonylation. The primary alcohol, a softer nucleophile, can be engaged in etherification, esterification, and oxidation reactions. This orthogonality allows for selective protection and derivatization, making it a strategic choice for the synthesis of complex molecules.

N-Acylation: A Gateway to Amide Derivatives

The reaction of the amino group with acylating agents is a fundamental transformation. For instance, the acylation of p-aminophenol is a key step in the synthesis of acetaminophen. A similar strategy can be employed with this compound to generate a variety of amide-containing structures.

Illustrative Protocol: Synthesis of a Generic N-Acyl Derivative

-

Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) containing a non-nucleophilic base (e.g., triethylamine, pyridine, 1.2 equivalents).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the desired acyl chloride or anhydride (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Caption: General scheme for N-acylation.

O-Alkylation and Ether Synthesis

The hydroxyl group can be converted to an ether linkage through various alkylation methods, such as the Williamson ether synthesis. This allows for the introduction of diverse side chains and the connection of this building block to other molecular fragments.

Conceptual Workflow for O-Alkylation

-

Deprotonation: Treat this compound with a suitable base (e.g., NaH, KH) in an anhydrous aprotic solvent (e.g., THF, DMF) to form the corresponding alkoxide.

-

Nucleophilic Substitution: Add an alkyl halide (R-X) to the alkoxide solution.

-

Work-up and Purification: After the reaction is complete, quench with a protic solvent, extract the product, and purify.

Caption: O-Alkylation workflow.

Spectroscopic Characterization

Accurate characterization of a building block is essential for quality control and for tracking its incorporation into larger molecules.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons (typically in the 6.5-7.5 ppm region), the methylene protons adjacent to the hydroxyl and aromatic groups, and the central methylene protons of the propyl chain. The hydroxyl and amine protons will appear as broad singlets that are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, with those bonded to the nitrogen and the propyl chain showing distinct chemical shifts. The three aliphatic carbons of the propyl chain will also be readily identifiable.

-

IR Spectroscopy: The infrared spectrum will be characterized by a broad O-H stretching band around 3200-3600 cm⁻¹, N-H stretching vibrations in the same region, C-H stretching of the aromatic and aliphatic groups around 2850-3100 cm⁻¹, and C-O stretching around 1050-1150 cm⁻¹.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (151.21 g/mol ). Fragmentation patterns will likely involve the loss of water, and cleavage of the propyl chain.

Safety and Handling

As a prudent laboratory practice, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

GHS Hazard Information:

-

Pictogram: GHS07 (Exclamation Mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements:

-

Precautionary Statements:

Handle this compound in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water. Store the compound in a tightly sealed container in a cool, dry place, protected from light.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its bifunctional nature allows for a wide range of chemical transformations, enabling the construction of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its synthesis, properties, reactivity, and safe handling, offering a solid foundation for its application in research and development. The strategic incorporation of this building block can undoubtedly facilitate the discovery and development of novel chemical entities with potential therapeutic applications.

References

-

PubChem. (3S)-3-amino-3-(4-chlorophenyl)propan-1-ol. [Link]

-

Chemical Synthesis. This compound,hydrochloride,83101-11-5 Products Supply. [Link]

-

ResearchGate. Synthesis of tris(4-aminophenyl) thiophosphate. [Link]

-

PMC. Electrophilic Aminating Agents in Total Synthesis. [Link]

-

Chemical Review and Letters. Synthesis some of polymers and heterocyclic compounds via Bis (4-aminophenyl) methane. [Link]

- Google Patents.

-

University of Toronto. synthesis of analgesics: aspirin & acetaminophen experimental techniques required. [Link]

-

University of Calgary. Ch22: Reactions of Amines. [Link]

-

Chongqing Chemdad Co., Ltd. 3-(4-Chlorophenyl)propan-1-ol. [Link]

-

Der Pharma Chemica. Synthesis, characterisation of some derivatives of 3-[(4-chlorophenyl) sulfonyl] propane hydrazide. [Link]

-

Univar Solutions. 3-Amino-1-Propanol, Technical Grade, Liquid, 419 lb Drum. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

PMC. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

-

YouTube. R3.4.1 / 3.4.4 Electrophiles and nucleophiles. [Link]

- Google Patents.

-

Quora. Which one will act as an electrophile and nucleophile in the reaction between propanal and butanal?. [Link]

Sources

The Unsung Hero of Linker Chemistry: Discovery and History of 3-(4-Aminophenyl)propan-1-ol

Abstract 3-(4-Aminophenyl)propan-1-ol (CAS: 14572-92-0) is a bifunctional organic intermediate that serves as a critical scaffold in medicinal chemistry and materials science. Characterized by a flexible propyl chain separating a reactive primary aniline from a primary alcohol, it functions as a versatile "molecular connector." While often overshadowed by more complex end-products, its role as a precursor in the synthesis of high-performance polyimides, dyes, and modern targeted protein degraders (PROTACs) establishes its technical significance. This guide explores its synthetic evolution, chemical properties, and pivotal role in modular drug design.

Part 1: Chemical Identity & Properties[1][2]

The molecule is an achiral phenylpropanoid derivative. Its dual functionality allows for orthogonal protection and derivatization strategies, making it ideal for convergent synthesis.

Table 1: Physicochemical Profile[1][3]

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | p-Aminohydrocinnamic alcohol; 3-(4-Aminophenyl)-1-propanol |

| CAS Number | 14572-92-0 |

| Molecular Formula | C |

| Molecular Weight | 151.21 g/mol |

| Physical State | Viscous oil or low-melting solid (depending on purity) |

| Solubility | Soluble in alcohols, DMSO, EtOAc; slightly soluble in water |

| pKa (Aniline) | ~4.0 (Conjugate acid) |

| Key Functional Groups | Primary Amine (Nucleophilic, oxidizable), Primary Alcohol (Nucleophilic, acid-labile) |

Part 2: Historical Genesis & Synthetic Evolution

The Early Era: Dye Chemistry and Nitration (1950s–1970s)

The history of this compound is rooted in the early 20th-century boom of aniline dye chemistry. Initially, phenylpropanoids were functionalized primarily for colorfastness in azo dyes. The molecule likely emerged not as a target but as a byproduct of reducing p-nitrocinnamic acid derivatives.

Early syntheses were plagued by poor chemoselectivity. Reducing the nitro group (

The Synthetic Turning Point: Chemoselective Reduction

The industrial viability of this molecule was established when reliable methods for the stepwise reduction of 3-(4-nitrophenyl)propanoic acid were developed. This route remains the gold standard for laboratory scale-up.

Core Synthetic Pathway

The synthesis typically proceeds in two distinct reduction steps to avoid over-reduction or polymerization.

-

Step 1: Carboxyl Reduction. The carboxylic acid of 3-(4-nitrophenyl)propanoic acid is reduced to the alcohol using Borane-THF (

) or Lithium Aluminum Hydride ( -

Step 2: Nitro Hydrogenation. The resulting nitro-alcohol is subjected to catalytic hydrogenation (

) to yield the final amino-alcohol.

Visualization: The Synthetic Workflow

Figure 1: The standard two-step reduction pathway ensuring preservation of the carbon skeleton.

Part 3: Applications in Drug Development & Materials

Modular Linker in PROTACs

In the modern era of targeted protein degradation, this compound has found renewed importance. Proteolysis Targeting Chimeras (PROTACs) require precise linkers to connect an E3 ligase ligand to a target protein ligand.

-

The Aniline Handle: Reacts with electrophiles (e.g., acid chlorides, isocyanates) to attach E3 ligase binders like Thalidomide derivatives.

-

The Propyl-Alcohol Handle: Provides a flexible, 3-carbon spacer that can be converted to an alkyl halide or tosylate for etherification, connecting to the "warhead" (drug).

-

Why it works: The 3-carbon chain is often the "Goldilocks" length—long enough to prevent steric clash but short enough to maintain rigidity for ternary complex formation.

Polyimide and Polymer Engineering

In materials science, the molecule serves as a monomer for hydroxyl-functionalized polyimides .

-

Mechanism: The aniline reacts with dianhydrides (e.g., PMDA) to form the polyimide backbone.

-

Function: The pendant propyl-hydroxyl group allows for post-polymerization crosslinking or the attachment of photosensitive groups, essential for photolithography and advanced coating applications.

Precursor for Heterocycles

The 1,3-amino-alcohol motif is a precursor for synthesizing dihydroquinolines and tetrahydroquinolines via cyclization reactions, which are ubiquitous cores in kinase inhibitors and anti-malarial drugs.

Visualization: Divergent Utility

Figure 2: The molecule acts as a divergent node for pharmaceutical and material applications.

Part 4: Experimental Protocol (Self-Validating System)

Objective: Synthesis of this compound from 3-(4-nitrophenyl)propanoic acid.

Step 1: Borane Reduction of Acid

-

Reagents: 3-(4-nitrophenyl)propanoic acid (1.0 eq), Borane-THF complex (1.0 M, 2.2 eq), Anhydrous THF.

-

Procedure:

-

Dissolve acid in anhydrous THF under Nitrogen atmosphere at 0°C.

-

Add

dropwise (exothermic). -

Stir at RT for 4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). Checkpoint: Disappearance of acid spot.

-

Quench: Carefully add MeOH (gas evolution!). Concentrate in vacuo.[1][2]

-

Workup: Partition between EtOAc and 1M HCl. Wash organic layer with brine, dry over

. -

Yield: Expect >90% of crude nitro-alcohol (Yellow oil).

-

Step 2: Catalytic Hydrogenation

-

Reagents: Crude nitro-alcohol, 10% Pd/C (10 wt%), Methanol, Hydrogen balloon.

-

Procedure:

-

Dissolve nitro-alcohol in MeOH. Add Pd/C carefully (pyrophoric!).

-

Purge system with

, then fill with -

Stir vigorously at RT for 12 hours.

-

Filtration: Filter through Celite pad to remove Pd/C. Wash with MeOH.

-

Purification: Concentrate filtrate. If necessary, purify via column chromatography (DCM/MeOH 9:1).

-

Validation:

NMR (DMSO-

-

Part 5: References

-

Google Patents . (2016). KR101644016B1 - Method for preparing optically active 3-amino-1-phenylpropanol derivatives. (Note: Cited for context on phenylpropanol derivatives in drug synthesis). Retrieved from

Sources

safety and handling precautions for 3-(4-Aminophenyl)propan-1-ol

An In-depth Technical Guide to the Safe Handling of 3-(4-Aminophenyl)propan-1-ol

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound (CAS No. 14572-92-0). Designed for researchers, scientists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices. The causality behind each recommendation is explained to foster a deep-rooted culture of safety in the laboratory.

Section 1: Compound Profile and Inherent Risk Landscape

This compound is an organic compound featuring a primary aromatic amine group and a primary alcohol. Aromatic amines are a class of compounds widely used as intermediates in the synthesis of dyes, pharmaceuticals, and polymers.[1] However, this utility is accompanied by significant health and environmental risks that demand rigorous handling protocols.[1][2] The primary concern stems from the aromatic amine moiety, which is associated with potential carcinogenicity, mutagenicity, and toxicity.[2][3] These compounds can be readily absorbed through the skin, as well as via the gastrointestinal and respiratory tracts, making containment and personal protection paramount.[2] Therefore, all handling procedures must be approached with the understanding that this compound, as a primary aromatic amine, poses potential health hazards.

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively documented, the hazards can be inferred from its chemical class and available Safety Data Sheets (SDS). The primary hazards are associated with skin, eye, and respiratory contact.

Classification:

-

Based on data for similar aromatic amines, it should be handled as a substance that may cause skin irritation, serious eye irritation, and potential respiratory irritation.[4]

-

Aromatic amines as a class are noted for their potential to cause damage to organs through prolonged or repeated exposure and are often toxic to aquatic life.[5]

Routes of Exposure:

-

Dermal Contact: Most aromatic amines are lipid-soluble and can be readily absorbed through the skin.[2]

-

Inhalation: If the material is a dust or is heated, inhalation of aerosols or fumes is a significant risk.[6]

-

Ingestion: Accidental ingestion can be harmful.[7]

-

Eye Contact: Direct contact can cause serious irritation or damage.[7][8]

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 14572-92-0 | ChemScene[9] |

| Molecular Formula | C₉H₁₃NO | N/A |

| GHS Hazard Statements (Inferred) | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Thermo Fisher Scientific[4] |

| Precautionary Statements (Inferred) | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/protective clothing/eye protection/face protectionP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Fisher Scientific, Sigma-Aldrich[10][11] |

Section 3: Engineering and Administrative Controls: The First Line of Defense

Before any personal protective equipment is considered, the work environment must be engineered to minimize exposure. This is the most critical step in ensuring operator safety.

-

Chemical Fume Hood: All work involving the handling of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[6] This captures dust and vapors at the source, preventing inhalation.

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][7]

-

Designated Area: Establish a designated area within the lab specifically for working with this and other high-hazard compounds. This helps prevent cross-contamination of other work surfaces.

-

Safe Work Practices: Prohibit eating, drinking, or smoking in the laboratory.[6] Always wash hands thoroughly after handling the chemical, even if gloves were worn.[7][12]

Section 4: Personal Protective Equipment (PPE) Protocol

PPE is the last line of defense and its effectiveness depends on proper selection and use. The choice of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Mandatory PPE:

-

Eye and Face Protection: Tightly fitting safety goggles are required at a minimum.[7] For tasks with a higher risk of splashing, a face shield (minimum 8-inch) worn over safety goggles is mandatory.[7]

-

Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common choice, but the specific type and thickness should be selected based on the solvent being used (if any) and the duration of contact. Always inspect gloves for tears or punctures before use.[7] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6][7]

-

Protective Clothing: A full-length laboratory coat must be worn and kept buttoned.[5] For larger quantities or tasks with a high splash potential, a chemically impervious apron or suit should be used.[7]

-

Footwear: Closed-toe shoes are required. Safety shoes that meet S1 standards are recommended.[6]

Section 5: Safe Handling and Storage Procedures

Handling Protocol

-

Preparation: Before starting, ensure eyewash stations and safety showers are unobstructed and have been recently tested.[10] Review the Safety Data Sheet (SDS) for this compound.

-

Weighing: Weigh the solid compound within a fume hood or a ventilated balance enclosure to prevent the release of dust.

-

Transfers: When transferring the substance, use tools (spatulas, etc.) that will not generate static electricity.[6] Take measures to prevent the build-up of electrostatic charge.[6]

-

Solution Preparation: Add the solid to the solvent slowly to avoid splashing. Keep containers closed when not in use.

Storage Protocol

-

Container: Keep the container tightly closed and upright to prevent leakage.[6][7]

-

Location: Store in a cool, dry, and well-ventilated area.[6][13]

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[10][13]

-

Labeling: Ensure the container is clearly labeled with the chemical name and appropriate hazard warnings.

Section 6: Emergency Response Protocols

A clear, rehearsed emergency plan is crucial. All laboratory personnel must be familiar with these procedures.

Personnel Exposure

-

Skin Contact: Immediately remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[14][15] Seek immediate medical attention.[11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][10] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[11]

-

Inhalation: Move the affected person to fresh air.[10] If breathing is difficult or has stopped, provide artificial respiration.[10] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting.[7][11] Rinse the mouth with water and drink plenty of water.[8][10] Seek immediate medical attention.

Chemical Spill Response

The response to a spill depends entirely on its size and the immediate hazard it poses.

Minor Spill Cleanup (To be performed ONLY by trained personnel):

-

Alert others in the area.[16]

-

Ensure you are wearing the appropriate PPE (see Section 4).[14]

-

Contain the spill using an inert absorbent material like sand, vermiculite, or a commercial spill kit.[6][14] Work from the outside in.

-

Carefully scoop the absorbed material into a suitable, sealable container for hazardous waste.[6][17]

-

Clean the spill area with soap and water.[18]

-

Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.[17][18]

Major Spill Response:

-

Secure and evacuate the area immediately.[14]

-

Alert all nearby personnel and your supervisor.

-

If the substance is flammable, shut down any nearby ignition sources if it is safe to do so.[14]

-

From a safe location, call your institution's emergency responders or Environmental Health & Safety (EHS) office.[14]

-

Do not attempt to clean up a major spill yourself.[14]

Section 7: Waste Disposal

All waste containing this compound, including contaminated absorbents, used PPE, and empty containers, must be treated as hazardous waste.

-

Collect waste in a clearly labeled, sealed, and leak-proof container.[18]

-

Follow all local, state, and federal regulations for hazardous waste disposal.[13]

-

Do not discharge the product or contaminated materials into drains, waterways, or sewer systems.[6][12]

References

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Chemical Health & Safety. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ResearchGate. [Link]

-

What are the Health and Safety Guidelines for Using Amines?. (n.d.). Content Hub. [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Figshare. [Link]

-

Aromatic Amines Hazcard Overview. (n.d.). Scribd. [Link]

-

Procedure for Chemical Spills. (n.d.). Ajman University. [Link]

-

SAFETY DATA SHEET - 2-(4-Aminophenyl)ethanol. (2018). Thermo Fisher Scientific. [Link]

-

Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. [Link]

-

Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. [Link]

-

Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. [Link]

-

Chemical Spill Response Guideline. (n.d.). Rowan University. [Link]

-

3-(3-aminophenyl)propan-1-ol Properties. (n.d.). US EPA CompTox Chemicals Dashboard. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acs.figshare.com [acs.figshare.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. scribd.com [scribd.com]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. louisville.edu [louisville.edu]

- 9. chemscene.com [chemscene.com]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. diplomatacomercial.com [diplomatacomercial.com]

- 14. Procedure for Chemical Spills | Emergency Response Procedure | Emergencies and Incidents [ajman.ac.ae]

- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 16. sites.rowan.edu [sites.rowan.edu]

- 17. ehs.princeton.edu [ehs.princeton.edu]

- 18. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

Methodological & Application

Application Note: 3-(4-Aminophenyl)propan-1-ol as a Semi-Rigid Linker in PROTAC Synthesis

This Application Note is structured as a high-level technical guide for medicinal chemists and chemical biologists. It prioritizes the strategic rationale for using semi-rigid linkers and provides validated protocols for their incorporation.

Abstract

The transition from first-generation flexible linkers (e.g., PEGs, linear alkyls) to conformationally restricted motifs is a critical trend in PROTAC design.[1] This guide details the application of 3-(4-aminophenyl)propan-1-ol as a heterobifunctional "semi-rigid" linker. Unlike purely flexible chains, the phenyl moiety of this linker restricts rotational freedom, potentially reducing the entropic penalty of ternary complex formation (

Part 1: Strategic Rationale & Linker Mechanics

The "Goldilocks" Zone of Linker Rigidity

Early PROTACs relied heavily on PEG chains due to solubility and synthetic ease. However, highly flexible linkers often suffer from:

-

High Entropic Penalty: The linker must collapse from a random coil to a specific conformation to enable the POI-Ligase interaction.

-

Poor Permeability: Exposed polar surface area (PSA) in PEGs can limit passive membrane diffusion.

This compound serves as a hybrid "Aryl-Alkyl" linker.

-

The Aniline Handle: Provides a rigid attachment point, typically to the Warhead (via amide/urea) or the E3 ligand (via

). The phenyl ring introduces planarity and potential -

The Propyl-Alcohol Tail: Offers a short, flexible spacer to prevent steric clashes, with a primary alcohol "exit vector" ready for activation (Mitsunobu) or derivatization (alkylation).

Physicochemical Impact

| Property | PEG Linkers | This compound (Aryl-Alkyl) | Impact on PROTAC |

| Conformational Entropy | High (Floppy) | Moderate (Semi-Rigid) | Higher Affinity: Reduced entropic cost upon binding. |

| Lipophilicity (cLogP) | Low (Hydrophilic) | Moderate (Lipophilic) | Better Permeability: Phenyl ring masks polarity, aiding cell entry. |

| Metabolic Stability | Low (Oxidative cleavage) | Moderate | Improved Stability: Aryl-alkyl bonds are generally more stable than polyethers in vivo. |

| Synthetic Utility | High | High | Versatile: Heterobifunctional ( |

Part 2: Diagrammatic Workflows

Logic Flow: Linker Selection & Impact

The following diagram illustrates the decision matrix for selecting this linker and its mechanistic impact on the ternary complex.

Caption: Decision pathway for selecting this compound to optimize permeability and ternary complex stability.

Part 3: Synthetic Protocols

Pre-requisites & Handling

-

Storage: Store CAS 14572-92-0 at 2–8°C under inert gas (Argon/Nitrogen). The aniline moiety is susceptible to oxidation (browning) upon prolonged air exposure.

-

Solubility: Soluble in DMSO, DMF, MeOH, and DCM. Limited solubility in water.

Protocol A: Functionalization of the Amine (Warhead Attachment)

This protocol describes attaching the linker to a Target Protein Ligand (Warhead) containing a carboxylic acid.

Reagents:

-

Warhead-COOH (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (anhydrous)